1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, along with an ethanone group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-methylthiophene followed by the acylation of the resulting bromo derivative. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent and an acyl chloride or acetic anhydride for the acylation step .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Various substituted thiophenes.
Oxidation: 1-(3-Bromo-4-methylthiophen-2-yl)ethanoic acid.
Reduction: 1-(3-Bromo-4-methylthiophen-2-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Bromo-1-(4-methylthiophen-2-yl)ethanone: Similar structure but different position of the bromine atom.
1-(3-Bromo-4-methylthiophen-2-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
1-(3-Bromo-4-methylphenyl)ethan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H7BrOS |
---|---|
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
1-(3-bromo-4-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrOS/c1-4-3-10-7(5(2)9)6(4)8/h3H,1-2H3 |
InChI-Schlüssel |
MLGYQHYEBLLTHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1Br)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.